2,2-二甲基四氢呋喃

描述

Synthesis Analysis

The synthesis of derivatives of 2,2-Dimethyltetrahydrofuran, such as 2,5-dimethyltetrahydrofuran (DMTHF), involves the conversion of biomass-derived compounds through processes like catalytic hydrogenation and deoxygenation. One study highlights the cooperative catalysis of Pt/C and acid resin for the production of DMTHF from 2,5-hexanedione under mild conditions, showing a yield up to 99% (Zhou et al., 2016). Another approach involves the domino synthesis of 2,3-dialkylidenetetrahydrofurans via Prins cyclization and skeletal reorganization, demonstrating the versatility of synthesis methods for creating structurally related compounds (Kato & Saito, 2018).

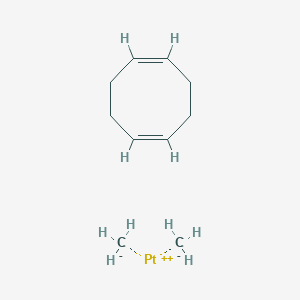

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyltetrahydrofuran and its derivatives has been analyzed through computational and experimental methods. Studies focusing on the thermochemistry and kinetics of related compounds provide insights into their molecular structure and stability. For instance, the enthalpies of formation, entropies, and specific heats of various cyclic ethers, including tetrahydrofuran and its methylated derivatives, have been computed, expanding the data available for these compounds and suggesting their potential as clean-burning biofuels (Simmie, 2012).

Chemical Reactions and Properties

2,2-Dimethyltetrahydrofuran undergoes various chemical reactions, including hydrodeoxygenation, which converts it into valuable chemicals like n-hexane with high selectivity under mild conditions. The addition of gold to a Pt–CsPW catalyst enhances the turnover rate, indicating the significance of catalyst composition in reaction efficiency (Althikrallah et al., 2022). Moreover, its derivatives participate in reactions such as the Prins cyclization, highlighting the versatility of 2,2-Dimethyltetrahydrofuran and its derivatives in organic synthesis (Kato & Saito, 2018).

科学研究应用

1. Hydrodeoxygenation of 2,5-dimethyltetrahydrofuran

- Application Summary: 2,5-Dimethyltetrahydrofuran (DMTHF) is deoxygenated to n-hexane, a process that is important in the production of green fuels from biomass-derived furanic compounds .

- Methods and Procedures: The process is carried out in the presence of a bifunctional metal-acid catalyst Pt–CsPW, which comprises Pt and Cs 2.5 H 0.5 PW 12 O 40 (CsPW), an acidic Cs salt of Keggin-type heteropoly acid H 3 PW 12 O 40 . The reaction conditions are mild (90 °C, 1 bar H 2 pressure, fixed-bed reactor) .

- Results and Outcomes: The process achieves >99% selectivity in converting DMTHF to n-hexane . The addition of gold to the Pt–CsPW catalyst increases the turnover rate at Pt sites more than twofold .

2. Production of 2,5-dimethyltetrahydrofuran from biomass-derived 2,5-hexanedione

- Application Summary: 2,5-dimethyltetrahydrofuran (DMTHF) is produced from biomass-derived diketone (2,5-hexanedione, 2,5-HD), an important reaction in green chemistry . DMTHF is an excellent fuel additive, solvent, and industrial intermediate .

- Methods and Procedures: The synthesis of DMTHF from 2,5-HD is achieved using a combination of supported metal catalysts and solid acids . The catalyst system used is commercial Pt/C and solid acid Amberlite®IR-120H .

- Results and Outcomes: The 2,5-HD could be converted into DMTHF with a yield up to 99% under milder conditions . The catalyst system could be facilely recovered due to the heterogeneity and reused several times without notable change in the performance .

安全和危害

When handling 2,2-Dimethyltetrahydrofuran, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .

未来方向

While specific future directions for 2,2-Dimethyltetrahydrofuran were not found in the search results, the use of biomass-derived solvents like 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran is of great interest due to their excellent performance in synthesis . This suggests that research into 2,2-Dimethyltetrahydrofuran and similar compounds may continue to focus on their potential as green solvents.

属性

IUPAC Name |

2,2-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905331 | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyltetrahydrofuran | |

CAS RN |

1003-17-4, 1320-94-1 | |

| Record name | 2,2-Dimethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydrodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)